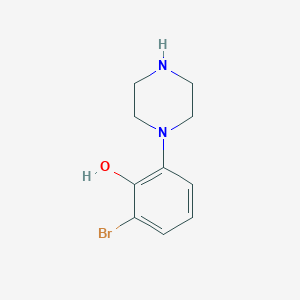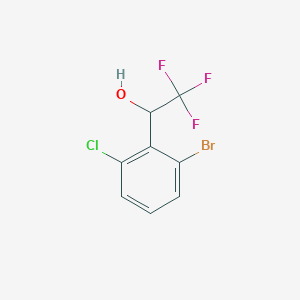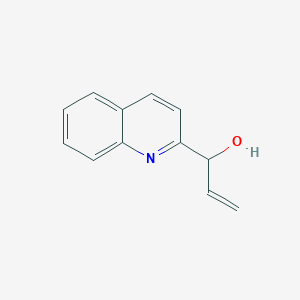
1-(Quinolin-2-yl)prop-2-en-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Quinolin-2-yl)prop-2-en-1-ol is an organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline ring attached to a propenol group, making it a valuable intermediate in various chemical syntheses.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Quinolin-2-yl)prop-2-en-1-ol can be achieved through several methods. One common approach involves the reaction of quinoline with propargyl alcohol under specific conditions. The reaction typically requires a catalyst, such as palladium or copper, and is carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of high-pressure reactors and advanced catalytic systems can enhance the yield and purity of the compound. Additionally, green chemistry principles, such as solvent-free reactions and the use of renewable resources, are increasingly being adopted to minimize environmental impact.
化学反应分析
Types of Reactions: 1-(Quinolin-2-yl)prop-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-2-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the propenol group to a propanol group.
Substitution: The quinoline ring can undergo electrophilic substitution reactions, leading to the formation of various substituted quinoline derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products: The major products formed from these reactions include quinoline-2-carboxylic acid derivatives, substituted quinoline compounds, and reduced propenol derivatives.
科学研究应用
1-(Quinolin-2-yl)prop-2-en-1-ol has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of various heterocyclic compounds.
Biology: The compound is used in the development of fluorescent probes for biological imaging.
Medicine: Quinoline derivatives are known for their antimicrobial, antiviral, and anticancer properties. This compound is explored for its potential therapeutic applications.
Industry: The compound is used in the production of dyes, pigments, and other fine chemicals.
作用机制
The mechanism of action of 1-(Quinolin-2-yl)prop-2-en-1-ol involves its interaction with specific molecular targets. In biological systems, the compound can bind to enzymes or receptors, modulating their activity. For example, quinoline derivatives are known to inhibit topoisomerase enzymes, which are crucial for DNA replication and repair. This inhibition can lead to the disruption of cellular processes, making the compound a potential candidate for anticancer therapy.
相似化合物的比较
Quinoline: The parent compound, quinoline, shares the core structure but lacks the propenol group.
Quinolin-2-one: This compound features a carbonyl group at the 2-position instead of the propenol group.
Quinoline N-oxides: These derivatives have an oxygen atom bonded to the nitrogen in the quinoline ring.
Uniqueness: 1-(Quinolin-2-yl)prop-2-en-1-ol is unique due to the presence of the propenol group, which imparts distinct chemical reactivity and biological activity. This functional group allows for further chemical modifications, making the compound a versatile intermediate in synthetic chemistry.
属性
分子式 |
C12H11NO |
|---|---|
分子量 |
185.22 g/mol |
IUPAC 名称 |
1-quinolin-2-ylprop-2-en-1-ol |
InChI |
InChI=1S/C12H11NO/c1-2-12(14)11-8-7-9-5-3-4-6-10(9)13-11/h2-8,12,14H,1H2 |
InChI 键 |
WZACAVYNUCBGLA-UHFFFAOYSA-N |
规范 SMILES |
C=CC(C1=NC2=CC=CC=C2C=C1)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


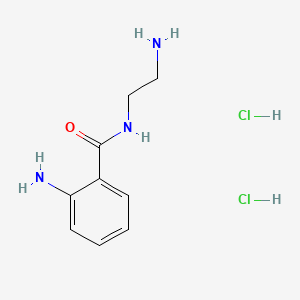
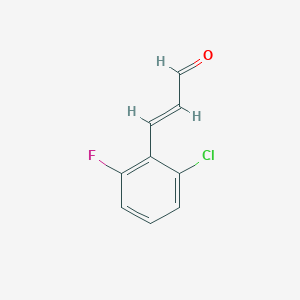
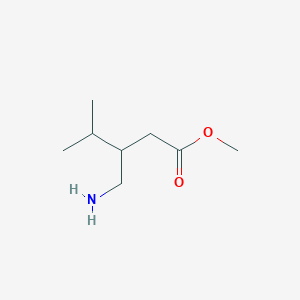
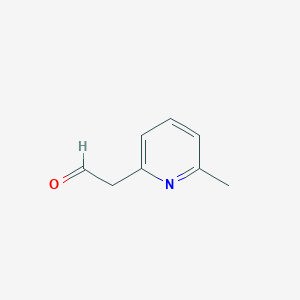



![3-(Imidazo[1,2-a]pyridin-2-yl)-2,2-dimethylpropanoic acid](/img/structure/B13589652.png)
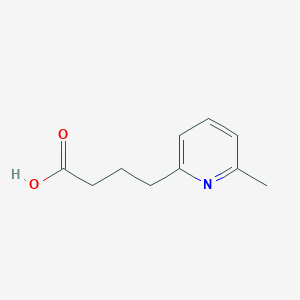

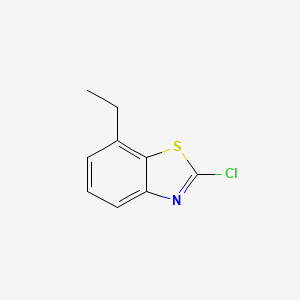
![N-[(1-methyl-1H-imidazol-4-yl)methylidene]hydroxylamine](/img/structure/B13589687.png)
